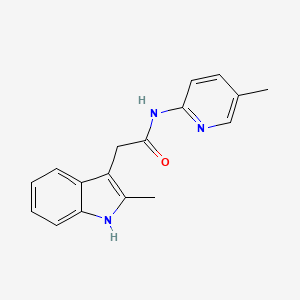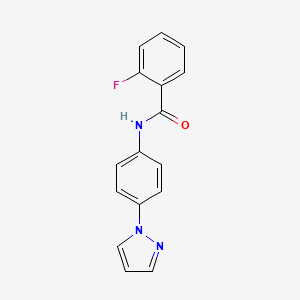![molecular formula C14H12FN3S B7538813 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline, also known as TAK-659, is a novel and potent inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. The inhibition of SYK has shown promising results in the treatment of several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
Wirkmechanismus
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline inhibits SYK by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. SYK is a key mediator of B cell receptor (BCR) signaling, and its inhibition leads to the suppression of BCR-mediated activation and proliferation of B cells. In addition, SYK is also involved in the signaling pathways of other immune cells, including T cells and mast cells, and its inhibition leads to the suppression of proinflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has been shown to have potent inhibitory effects on SYK-mediated signaling pathways in various immune cells. Inhibition of SYK leads to the suppression of BCR-mediated activation and proliferation of B cells, as well as the suppression of proinflammatory cytokine production and immune cell activation. 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has also been shown to inhibit the growth and survival of B cell lymphoma cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has several advantages for lab experiments. It is a potent and selective inhibitor of SYK, and has shown promising results in preclinical models of autoimmune diseases and B cell lymphoma. However, there are also some limitations to its use. 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has a short half-life in vivo, which may limit its efficacy in clinical settings. In addition, the optimal dosing and administration schedule of 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline are still being investigated.
Zukünftige Richtungen
There are several future directions for the research on 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline. One area of focus is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another area of focus is the investigation of its potential use in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic effects. Finally, the identification of biomarkers that can predict response to 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline may enable the development of personalized treatment strategies for autoimmune diseases and B cell lymphoma.
Conclusion
In conclusion, 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline is a novel and potent inhibitor of SYK that has shown promising results in preclinical models of autoimmune diseases and B cell lymphoma. Its inhibition of SYK-mediated signaling pathways leads to the suppression of BCR-mediated activation and proliferation of B cells, as well as the suppression of proinflammatory cytokine production and immune cell activation. While there are still some limitations to its use, there are several future directions for research on 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline that may enable the development of more effective treatments for autoimmune diseases and B cell lymphoma.
Synthesemethoden
The synthesis of 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline involves the reaction of 5-fluoro-8-hydroxyquinoline with 1-methylimidazole-2-thiol in the presence of a base and a coupling agent. The reaction proceeds via nucleophilic substitution of the hydroxyl group by the thiol group, followed by coupling with the imidazole ring. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in the inhibition of SYK-mediated signaling pathways. In a study conducted by Honigberg et al. (2010), 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline was shown to inhibit SYK phosphorylation in B cells and mast cells, and to suppress the production of proinflammatory cytokines in vitro. In a mouse model of rheumatoid arthritis, 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline was found to reduce joint inflammation and destruction, and to improve clinical symptoms (Honigberg et al., 2010). 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has also been shown to inhibit the growth and survival of B cell lymphoma cells in vitro and in vivo (Chen et al., 2017).
Eigenschaften
IUPAC Name |
5-fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S/c1-18-8-7-17-14(18)19-9-10-4-5-12(15)11-3-2-6-16-13(10)11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCXQUHJODDDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=C3C(=C(C=C2)F)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)

![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)


![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)

![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)
